3-[(2E)-2-(2,4-dichlorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
2,4-DICHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is a complex organic compound that features both benzaldehyde and benzisothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE typically involves the condensation of 2,4-dichlorobenzaldehyde with a hydrazone derivative of benzisothiazole. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions (around 70-80°C)
- Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Purification steps may include recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzaldehyde derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: A simpler aldehyde derivative with similar reactivity.
Benzisothiazole derivatives: Compounds with the benzisothiazole moiety, known for their diverse biological activities.
Uniqueness
2,4-DICHLOROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is unique due to its combination of benzaldehyde and benzisothiazole moieties, which may confer distinct chemical and biological properties compared to simpler compounds.
Properties
Molecular Formula |
C15H11Cl2N3O2S |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-20(18-9-10-6-7-11(16)8-13(10)17)15-12-4-2-3-5-14(12)23(21,22)19-15/h2-9H,1H3/b18-9+ |
InChI Key |
LFBHXTHXJDTWKB-GIJQJNRQSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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